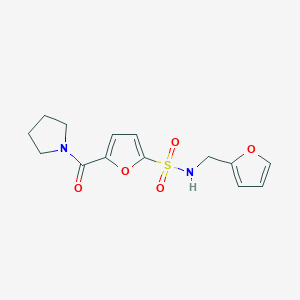

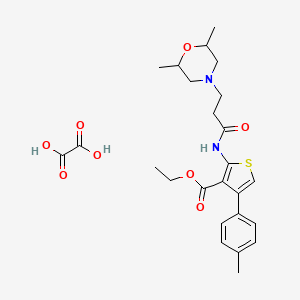

![molecular formula C19H18Cl2N4OS2 B2536909 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215703-14-2](/img/structure/B2536909.png)

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring that is commonly found in various natural and synthetic compounds . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The imidazole ring is a planar five-membered ring, while the benzothiazole and thiophene rings are six-membered and five-membered rings, respectively . The presence of the chlorine atom and the carboxamide group would also add to the complexity of the structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings, the chlorine atom, and the carboxamide group would likely make this compound relatively polar . Its solubility, melting point, and boiling point would depend on the specific arrangement of these groups within the molecule .

Applications De Recherche Scientifique

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, have been explored for their potential in antitumor activities. A review highlighted the significance of imidazole structures such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and imidazolylpeptides. These compounds exhibit a range of biological properties, and some have advanced to the preclinical testing stage, indicating their potential in the development of new antitumor drugs (Iradyan et al., 2009).

Thiophene Analogues and Carcinogenicity Evaluation

Thiophene analogues, closely related to the thiophene structure in the compound, have been synthesized and evaluated for their potential carcinogenicity. The literature review and evaluation process underscore the significance of understanding the structural impact of aromatic rings and their isosteric/isoelectronic replacements on the biological activity of compounds. The study synthesized thiophene analogues of known carcinogens and assessed them using the Salmonella reverse-mutation assay and cell-transformation assay, providing insights into their potential biological and carcinogenic behaviors (Ashby et al., 1978).

Conversion of Imidazoles into CNS Acting Drugs

Research has delved into the transformation of imidazole derivatives into more potent Central Nervous System (CNS) acting drugs. The study reviewed the common pathways for synthesizing compounds like imidazole, imidazothiazole, and benzimidazole, and their CNS properties. It suggested that compounds with imidazole structures could possess strong CNS penetrability and activity, making them potential candidates for treating neurological disorders (Saganuwan, 2020).

Synthesis and Properties of Thiophene Derivatives

The synthesis and evaluation of thiophene derivatives, akin to the thiophene component of the compound, have been a subject of significant research. The study on novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provided insights into the synthesis routes, spectroscopic, and structural properties of thiophene derivatives, shedding light on their potential applications in various biological fields (Issac & Tierney, 1996).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. Compounds containing imidazole rings are often used in medicinal chemistry due to their ability to act as enzyme inhibitors . Benzothiazoles have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .

Orientations Futures

Future research on this compound could involve studying its potential medicinal properties, given the known biological activity of compounds containing imidazole and benzothiazole rings . Additionally, studies could be conducted to optimize its synthesis and to better understand its physical and chemical properties .

Propriétés

IUPAC Name |

5-chloro-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4OS2.ClH/c1-13-3-4-14-16(11-13)27-19(22-14)24(9-2-8-23-10-7-21-12-23)18(25)15-5-6-17(20)26-15;/h3-7,10-12H,2,8-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGZRILWCHAVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)

![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)

![2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide](/img/structure/B2536833.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)

![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)

![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)

![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)